(2-Ethyl-6-methylphenyl)diphenylamine

Descripción general

Descripción

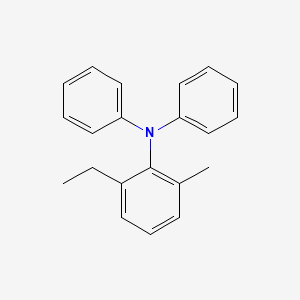

(2-Ethyl-6-methylphenyl)diphenylamine is an organic compound with the molecular formula C21H21N. It is a derivative of diphenylamine, characterized by the presence of an ethyl and a methyl group on the phenyl ring. This compound is known for its stability and is used in various industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(2-Ethyl-6-methylphenyl)diphenylamine can be synthesized through a reaction between iodobenzene and 6-ethyl-o-toluidine. The reaction typically involves the use of a palladium catalyst under controlled conditions to facilitate the coupling of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions

(2-Ethyl-6-methylphenyl)diphenylamine undergoes various types of chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Stabilizer in Polymer Synthesis

- (2-Ethyl-6-methylphenyl)diphenylamine is utilized as a stabilizer in the synthesis of polymers and resins. Its antioxidant properties help prevent oxidative degradation during polymerization processes, enhancing the longevity and performance of the final products.

Intermediate in Dye Production

- The compound serves as an important intermediate in the production of dyes and pigments. Its unique structure allows it to participate in various chemical reactions that yield vibrant colorants used in textiles and coatings.

Biology

Antioxidant Properties

- Research has indicated that this compound exhibits significant antioxidant activity. This property is particularly valuable in biological systems, where it may help mitigate oxidative stress by neutralizing free radicals.

Potential Therapeutic Effects

- The compound has been explored for its potential therapeutic applications due to its antioxidant capabilities. Studies suggest it may play a role in protecting cells from oxidative damage, which is implicated in various diseases.

Medicine

Investigated for Biological Activity

- Derivatives of diphenylamine, including this compound, have been studied for their roles as redox indicators in biochemical assays. This application is crucial for understanding cellular processes and developing new diagnostic tools.

Industry

Stabilizer for Synthetic Materials

- In industrial applications, this compound is employed as a stabilizer in the production of rubber and other synthetic materials. Its ability to enhance stability under thermal and oxidative conditions makes it essential for manufacturing durable products.

Case Study 1: Antioxidant Activity Assessment

A study investigated the antioxidant properties of this compound using various assays such as DPPH radical scavenging and ABTS assays. Results indicated that this compound effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Polymer Stabilization

Research focused on the use of this compound as a stabilizer in polyolefin production revealed that incorporating this compound significantly improved thermal stability and resistance to oxidative degradation compared to traditional stabilizers.

Case Study 3: Dye Production Efficiency

An investigation into the efficiency of this compound as an intermediate in dye synthesis demonstrated that it enhanced color yield and stability of the resultant dyes, making it a valuable component in industrial dye formulations.

Mecanismo De Acción

The mechanism of action of (2-Ethyl-6-methylphenyl)diphenylamine primarily involves its antioxidant properties. It acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage. This compound targets various molecular pathways involved in oxidative stress and inflammation .

Comparación Con Compuestos Similares

Similar Compounds

Diphenylamine: The parent compound, known for its use as a stabilizer in explosives and propellants.

2-Nitrodiphenylamine: A derivative used in the stabilization of nitrate esters.

Para-nitro-methylaniline: Another derivative with similar stabilizing properties

Uniqueness

(2-Ethyl-6-methylphenyl)diphenylamine stands out due to its enhanced stability and antioxidant properties compared to its parent compound and other derivatives. Its unique structure allows for more effective stabilization and a broader range of applications in various fields .

Q & A

Q. Basic: What are the recommended synthesis routes for (2-Ethyl-6-methylphenyl)diphenylamine, and how do substitution patterns influence yield?

Methodological Answer:

Synthesis typically involves Ullmann coupling or Buchwald-Hartwig amination, where halogenated aromatic precursors react with amines. For this compound, steric hindrance from the ethyl and methyl groups requires optimized catalysts (e.g., palladium with bulky ligands) to improve coupling efficiency . Purification via column chromatography or recrystallization is critical due to byproducts from incomplete substitution. Yield optimization should prioritize temperature control (80–120°C) and solvent selection (e.g., toluene or DMF) to balance reactivity and steric effects .

Q. Basic: How can researchers quantify this compound in complex matrices like biological or environmental samples?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is preferred for sensitivity and specificity. For environmental samples, QuEChERS extraction (acetonitrile partitioning with MgSO₄ and NaCl) effectively isolates the compound from interfering substances . Validation should include spike-recovery tests (85–115% acceptable range) and matrix-matched calibration to address ion suppression/enhancement . For colorimetric screening, Burton’s modified diphenylamine assay (using acetaldehyde and H₂SO₄) can be adapted but requires validation for structural analogs due to potential interference from alkyl substituents .

Q. Advanced: What mechanistic evidence exists for the oxidative stress or genotoxicity of diphenylamine derivatives, and how do structural modifications (e.g., ethyl/methyl groups) alter these effects?

Methodological Answer:

Diphenylamine derivatives can generate nitroxide radicals via cytochrome P450-mediated oxidation, inducing oxidative stress in vitro . The 2-ethyl-6-methyl substituents may sterically hinder metabolic activation, reducing radical formation compared to unsubstituted diphenylamine. However, in vitro assays (e.g., comet assay for DNA damage) should be paired with in vivo models (rodent liver microsomes) to assess bioactivation pathways. Conflicting genotoxicity data (e.g., negative Ames tests vs. positive micronucleus assays) necessitate dose-response studies and metabolite profiling to resolve contradictions .

Q. Advanced: How do researchers reconcile contradictory data on the carcinogenic potential of diphenylamine analogs in regulatory evaluations?

Methodological Answer:

Meta-analysis of existing data (e.g., IARC monographs, EPA reports) should distinguish between species-specific effects (e.g., rat bladder hyperplasia vs. human epidemiological gaps) and assay limitations . For this compound, comparative toxicokinetics (e.g., absorption rates in skin vs. oral exposure) must be modeled using physiologically based pharmacokinetic (PBPK) software. Prioritize in vitro mechanistic studies (e.g., Nrf2 pathway activation for oxidative stress) to clarify structure-toxicity relationships .

Q. Advanced: What experimental design considerations are critical for studying this compound’s role as a stabilizer in polymer or explosive formulations?

Methodological Answer:

Accelerated aging studies (e.g., thermal degradation at 60–80°C) should monitor stabilizer efficacy via gas chromatography (GC) to detect volatile decomposition products (e.g., NOₓ). Compare performance to dinitrodiphenylamine, a known stabilizer, using differential scanning calorimetry (DSC) to assess thermal stability thresholds . Experimental controls must account for solvent residues (e.g., acetone) that may plasticize polymers, altering degradation kinetics.

Q. Advanced: How can researchers optimize extraction protocols for this compound residues in agricultural products, given its structural similarity to regulated pesticides?

Methodological Answer:

Multi-residue LC-MS/MS methods validated for diphenylamine (e.g., EU SANTE/11312/2021 guidelines) can be adapted. Include a dispersive SPE cleanup step (e.g., C18 sorbents) to remove co-extracted lipids from apple peels or citrus rinds . For regulatory compliance, validate against Codex MRLs (e.g., 10 mg/kg for apples) using incurred samples rather than spiked matrices to account for field degradation .

Q. Advanced: What computational strategies predict the environmental persistence or bioaccumulation of substituted diphenylamines?

Methodological Answer:

Use QSAR models (e.g., EPI Suite) to estimate log Kow and biodegradation half-lives. For this compound, the branched alkyl groups may increase log Kow by 1–2 units compared to diphenylamine, suggesting higher bioaccumulation potential. Validate predictions with experimental soil half-life studies (OECD 307 guidelines) under aerobic and anaerobic conditions .

Propiedades

IUPAC Name |

2-ethyl-6-methyl-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N/c1-3-18-12-10-11-17(2)21(18)22(19-13-6-4-7-14-19)20-15-8-5-9-16-20/h4-16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVJKMGLHFWGGOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592812 | |

| Record name | 2-Ethyl-6-methyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256660-16-9 | |

| Record name | 2-Ethyl-6-methyl-N,N-diphenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.